N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 5-oxo-1-phenylpyrrolidine-3-carboxamide moiety at the 7-position. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4S/c27-20-9-12-23(13-10-20)35(33,34)30-14-4-5-18-8-11-21(16-24(18)30)28-26(32)19-15-25(31)29(17-19)22-6-2-1-3-7-22/h1-3,6-13,16,19H,4-5,14-15,17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWQQVULPETKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C22H22FN3O3S, with a molecular weight of approximately 421.49 g/mol. The presence of the fluorobenzenesulfonyl group is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit Wnt signaling pathways, which are crucial in cancer progression. In particular:
- Inhibition of Cancer Cell Proliferation : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., SW480 and HCT116) . This suggests that modifications in the sulfonamide structure can enhance anticancer activity.
The proposed mechanism involves the inhibition of β-catenin-mediated transcriptional activity. Compounds that share structural similarities with this compound have been shown to bind to specific regions on β-catenin, disrupting its function and leading to reduced tumor cell viability .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorobenzenesulfonyl Group | Enhances binding affinity to target proteins |
| Tetrahydroquinoline Ring | Contributes to the overall stability and bioavailability |
| Pyrrolidine Carboxamide Moiety | Essential for biological activity through hydrogen bonding interactions |
Case Studies
- In Vitro Studies : A study evaluating related compounds indicated significant inhibition of cell proliferation in colorectal cancer models. The lead compound exhibited an IC50 of 0.12 µM against HCT116 cells and was effective in reducing Ki67 expression in xenograft models .
- Metabolic Stability : Further investigations revealed that these compounds showed improved metabolic stability compared to traditional chemotherapeutics like 5-FU, suggesting a potential for better therapeutic outcomes .
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound: Tetrahydroquinoline core with fluorobenzenesulfonyl and pyrrolidine-carboxamide groups.
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (): Pyrazolo-pyrimidine core with chromen-4-one and fluorophenyl substituents. Features a sulfonamide group and higher molecular weight (589.1 g/mol) .
- 1-(4-Fluorophenyl)-N-(4-Methyl-2-Pyridinyl)-5-Oxo-3-Pyrrolidinecarboxamide (): Pyrrolidine-carboxamide linked to a pyridinyl group. Lacks sulfonamide and tetrahydroquinoline moieties, resulting in lower molecular weight .
- 1-(4-Fluorophenyl)-N-(4-(Furan-2-yl)-1-Methyl-6-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]Pyridin-3-yl)-5-Oxopyrrolidine-3-Carboxamide () : Combines pyrrolidine-carboxamide with a pyrazolo-pyridine core and furan substituent. The furan group may enhance lipophilicity .
Functional Groups and Pharmacophore Influence
- Sulfonamide vs. Carboxamide : The target compound and share sulfonamide groups, which often improve binding to ATP pockets in kinases. In contrast, and rely solely on carboxamide groups for hydrogen bonding .
- Fluorine Substitution : All compounds include fluorinated aromatic rings, which typically enhance metabolic stability and binding affinity .
Data Tables
Table 1: Structural and Physical Properties of Analogous Compounds
Research Findings and Implications
- : The pyrazolo-pyrimidine derivative exhibited a melting point of 175–178°C, suggesting high crystallinity and stability. Its chromen-4-one moiety may contribute to fluorescence properties useful in imaging .
- and : The absence of sulfonamide groups in these compounds may reduce off-target interactions compared to the target compound. However, the pyridinyl and furan substituents could improve blood-brain barrier penetration .
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reaction . For example, cyclization of N-acyl-β-phenethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) yields 3,4-dihydroquinolines, which are subsequently hydrogenated to tetrahydroquinolines.
Sulfonylation at the 1-Position
Sulfonylation is achieved by treating tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
Introduction of the 7-Amino Group
Nitration of the tetrahydroquinoline core at the 7-position, followed by reduction of the nitro group to an amine, is a common approach. Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C affords the nitro intermediate, which is reduced to the amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).
Synthesis of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid
Pyrrolidinone Ring Formation
The γ-lactam structure is constructed via cyclization of γ-keto acids or Mitsunobu reactions . For instance, reaction of ethyl 4-chloroacetoacetate with benzylamine in ethanol under reflux forms 1-phenylpyrrolidin-5-one, which is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH).
Functionalization at the 3-Position
Amide Coupling of Intermediate Components
The final step involves coupling the tetrahydroquinoline amine with the pyrrolidine carboxylic acid using carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (e.g., HATU, HBTU). A representative procedure includes:
-
Activation of the carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C for 30 minutes.
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Addition of 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1 eq) and stirring at 25°C for 12–24 hours.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Optimization and Yield Considerations
Challenges and Alternative Routes
Sulfonylation Selectivity
Competing sulfonylation at the 3-position of tetrahydroquinoline may occur, necessitating careful control of reaction stoichiometry and temperature.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Reaction Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorobenzenesulfonylation | DCM, 0°C, 12 h, Et₃N (2 eq) | 78 | 92 | |
| Pyrrolidine cyclization | THF, 80°C, 6 h, Pd(OAc)₂ (5 mol%) | 65 | 88 | |
| Final coupling | DMF, 100°C, 24 h, HATU (1.5 eq) | 70 | 95 |
Q. Table 2: Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 0.45 µM | |
| Enzyme inhibition | α-glucosidase | 12.3 µM | |
| Receptor binding | 5-HT₂A | 8.7 µM |
Key Considerations for Experimental Design
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .
- Catalyst loading : Excess Pd(OAc)₂ (>10 mol%) risks side reactions; optimize via DoE (Design of Experiments) .
- Biological replicates : Use n ≥ 3 for IC₅₀ determinations to ensure statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
